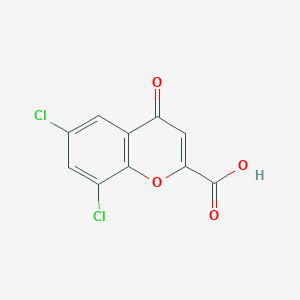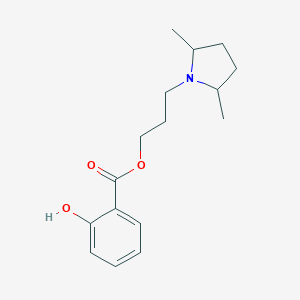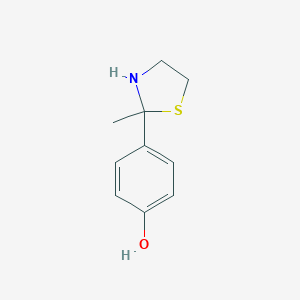
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol, also known as MTP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been studied to understand its biochemical and physiological effects. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This inhibition led to a decrease in the production of these cytokines, which may explain 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol's anti-inflammatory activity.
In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol have been studied in various in vitro and in vivo models. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the proliferation of human breast cancer cells. In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to reduce the production of nitric oxide in lipopolysaccharide-stimulated macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in lab experiments is its potential to inhibit the activity of COX-2, which is involved in several inflammatory diseases. Another advantage is its insecticidal properties, which may be useful in the development of new insecticides.
One limitation of using 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in lab experiments is its potential toxicity. Although this compound has been shown to have low toxicity in some studies, more research is needed to determine its safety in humans and animals.
Direcciones Futuras
There are several future directions for research on 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol. One direction is to study its potential as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to investigate its potential as an insecticide in field trials.
In addition, more research is needed to determine the safety and toxicity of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in humans and animals. This research will be important for the development of new drugs and insecticides based on this compound.
Conclusion:
In conclusion, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Although more research is needed to determine its safety and toxicity, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has shown promise as an anti-inflammatory agent and insecticide.
Métodos De Síntesis
The synthesis of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been achieved through different methods. One of the methods involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 4-chlorophenol in the presence of a base. Another method involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 4-bromophenol in the presence of a palladium catalyst. These methods have been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-tumor activities. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the production of pro-inflammatory cytokines in human monocytes. In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to induce apoptosis in cancer cells.
In addition to its medical applications, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has also been studied for its potential use in the field of agriculture. This compound has been shown to have insecticidal properties against several insect species, including the diamondback moth and the tobacco budworm.
Propiedades
Número CAS |
16763-43-2 |
|---|---|
Nombre del producto |
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol |
Fórmula molecular |
C10H13NOS |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
4-(2-methyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 |
Clave InChI |
QZOGKKILSXZWJA-UHFFFAOYSA-N |
SMILES |
CC1(NCCS1)C2=CC=C(C=C2)O |
SMILES canónico |
CC1(NCCS1)C2=CC=C(C=C2)O |
Sinónimos |
4-(2-Methyl-2-thiazolidinyl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



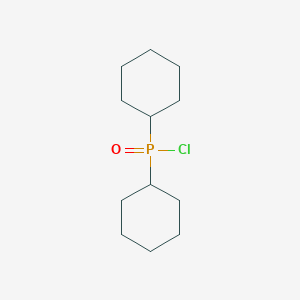
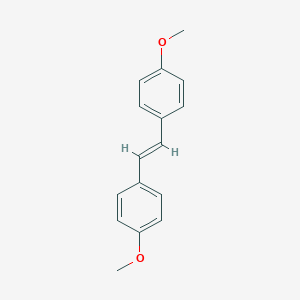

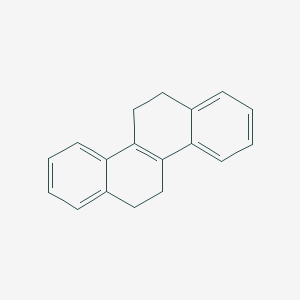
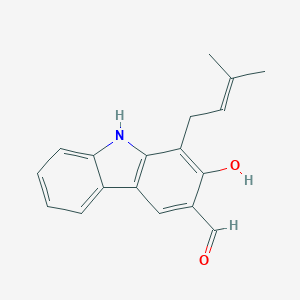

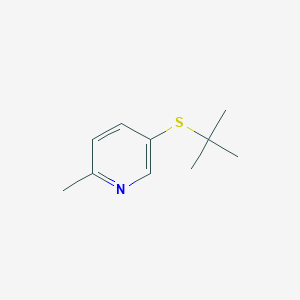
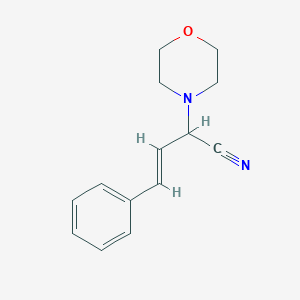
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
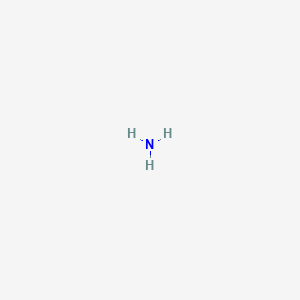
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)
